2-Methoxy-N-((4-methylthiazol-2-yl)methyl)ethanamine

Description

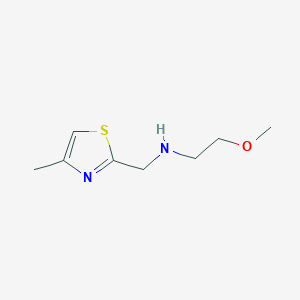

2-Methoxy-N-((4-methylthiazol-2-yl)methyl)ethanamine is a substituted ethanamine derivative featuring a methoxy group (-OCH₃) at the 2-position of the ethanamine backbone and a (4-methylthiazol-2-yl)methyl substituent on the nitrogen atom.

Properties

Molecular Formula |

C8H14N2OS |

|---|---|

Molecular Weight |

186.28 g/mol |

IUPAC Name |

2-methoxy-N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine |

InChI |

InChI=1S/C8H14N2OS/c1-7-6-12-8(10-7)5-9-3-4-11-2/h6,9H,3-5H2,1-2H3 |

InChI Key |

XKKGPHPKWKXCDL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=N1)CNCCOC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Methoxy-N-((4-methylthiazol-2-yl)methyl)ethanamine typically involves the reaction of 2-methoxyethanamine with 4-methylthiazole-2-carbaldehyde. The reaction is carried out under mild conditions, often using a solvent such as ethanol or methanol. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Chemical Reactions Analysis

2-Methoxy-N-((4-methylthiazol-2-yl)methyl)ethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent in several areas:

- Antimicrobial Activity : Research indicates that 2-Methoxy-N-((4-methylthiazol-2-yl)methyl)ethanamine exhibits significant antibacterial properties against multidrug-resistant pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies report minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid, suggesting its potential as an alternative treatment option .

- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. A study demonstrated that it significantly reduced cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent .

Biological Research

The biological mechanisms of action for this compound involve interactions with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation by targeting specific signaling pathways . For example, compounds with similar thiazole structures have been studied for their ability to inhibit acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's .

Material Science

In addition to its biological applications, this compound is utilized in the development of new materials. Its unique chemical properties allow it to serve as an intermediate in synthesizing more complex thiazole derivatives that can be applied in various industrial processes .

Case Study on Antibacterial Efficacy

A recent study evaluated the antibacterial activity of several thiazole derivatives, including this compound. The compound demonstrated significant efficacy against MRSA strains with MIC values lower than those observed for traditional antibiotics .

Case Study on Cytotoxic Effects

In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. This suggests potential applications in cancer therapy .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-Methoxy-N-((4-methylthiazol-2-yl)methyl)ethanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-Methoxy-N-((4-methylthiazol-2-yl)methyl)ethanamine and related compounds:

Key Observations:

Thiazole vs. Thiophene: The thiazole ring in the target compound (vs.

Pharmacological Context : NBOMe compounds (e.g., 25I-NBOMe ) highlight the risks of structural modifications leading to high toxicity, underscoring the need for safety evaluations in thiazole derivatives.

Sigma-1 Receptor Ligands: The "finoxetine" class (e.g., 2-methoxy-N-(2-phenoxyethyl)ethanamine ) demonstrates CNS activity, suggesting the target compound’s thiazole group could modulate similar pathways with distinct kinetics.

Analytical Data:

- Mass Spectrometry : The thiazole moiety may produce characteristic fragment ions (e.g., m/z 85 for C₃H₅NS⁺) in GC-MS or LC-MS analysis, distinct from phenyl or thiophene analogs .

- NMR: The methoxy group (~δ 3.3 ppm in ¹H-NMR) and thiazole protons (δ 7.0–8.5 ppm) would differentiate it from phenoxyethyl or NBOMe derivatives .

Biological Activity

2-Methoxy-N-((4-methylthiazol-2-yl)methyl)ethanamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to elucidate its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure features a methoxy group attached to an ethanamine backbone, with a methylthiazole moiety contributing to its biological activity. The presence of the thiazole ring is significant as it is known to enhance the pharmacological properties of compounds.

The biological activity of this compound primarily involves its interaction with specific molecular targets in biological systems. The compound is believed to:

- Inhibit Enzymatic Activity : It may interact with enzymes such as carbonic anhydrases (CAs), which are crucial for various physiological processes. Inhibition of CA IX has been reported with IC50 values ranging from 10.93 to 25.06 nM, indicating strong selectivity over CA II .

- Induce Apoptosis : Studies have shown that the compound can induce apoptosis in cancer cell lines such as MDA-MB-231, significantly increasing the percentage of annexin V-FITC-positive apoptotic cells .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties, potentially inhibiting bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. The inhibition of carbonic anhydrases in bacteria has been suggested as a mechanism for its antibacterial effect.

Anticancer Activity

The compound exhibits notable anticancer properties:

- Cell Line Studies : In vitro studies demonstrate significant cytotoxicity against various cancer cell lines. For instance, it has shown effective inhibition against MDA-MB-231 breast cancer cells, with substantial increases in apoptotic markers .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 | <10 | Induction of apoptosis via annexin V-FITC |

| Other Cancer Lines | Varies | Inhibition of cell proliferation |

Case Studies and Research Findings

- Enzyme Inhibition : A study on thiazole derivatives demonstrated that modifications can lead to enhanced enzyme inhibition, supporting the hypothesis that structural variations can significantly affect biological activity .

- Apoptosis Induction : Research indicated that compounds similar to this compound could induce apoptosis through specific signaling pathways, highlighting its potential as a therapeutic agent against cancer .

- Broad-Spectrum Activity : The compound's analogs have shown broad-spectrum antitumor activity across various cell lines, suggesting that structural components like the thiazole ring play a crucial role in enhancing efficacy against different types of cancer .

Q & A

Q. What advanced spectroscopic techniques differentiate polymorphic forms of the compound?

- Methodological Answer : Powder X-ray diffraction (PXRD) distinguishes crystalline vs. amorphous phases. Solid-state NMR (¹³C CP-MAS) resolves hydrogen-bonding patterns, while DSC identifies melting point variations (>5°C between forms). Raman mapping correlates polymorph distribution with tablet dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.